molecular formula C12H14O2 B2518413 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 78112-35-3

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B2518413
CAS No.: 78112-35-3
M. Wt: 190.242
InChI Key: MGPYTUGHWZINMT-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS: 78112-35-3) is a bicyclic aromatic aldehyde featuring a partially hydrogenated naphthalene core. Its structure includes a methoxy group at position 3 and an aldehyde at position 2 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and Schiff bases. The aldehyde group offers a reactive site for nucleophilic additions or condensations, while the methoxy group enhances electron density on the aromatic ring, influencing reactivity and stability .

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYTUGHWZINMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The methoxy group may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Physicochemical Properties and Stability

A comparative analysis of key properties is summarized in Table 1.

Table 1. Comparative Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Stability Notes
Target Compound C12H14O2 190.24 Methoxy, Aldehyde Aldehyde prone to oxidation
3-Hydroxy Analog C11H12O2 176.21 Hydroxy, Aldehyde Hydroxy enhances solubility
Methyl Ester Derivative C13H16O3 220.27 Methoxy, Ester Ester improves hydrolytic stability
Pentamethyl Carbaldehyde C17H22O 242.36 Aldehyde, Methyl groups Steric hindrance reduces reactivity

Biological Activity

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS: 78112-35-3) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A431 (epidermoid carcinoma)< 10Significant growth inhibition
Jurkat (T-cell leukemia)< 15Cytotoxic effects observed

The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing the secretion of pro-inflammatory cytokines in various models. One study reported a reduction in cytokine levels at concentrations as low as 25 µM.

Case Studies

  • Inhibition of Type III Secretion System : A study investigated the impact of 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde on bacterial virulence factors. At a concentration of 50 µM, it inhibited the secretion of virulence factors by approximately 50%, suggesting a potential application in treating bacterial infections.
  • Cytotoxicity Against Cancer Cells : In a comparative study with other naphthalene derivatives, this compound demonstrated superior cytotoxicity against A431 and Jurkat cells, highlighting its potential as a lead compound for further drug development.

Research Applications

The compound is not only relevant in medicinal chemistry but also serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

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